Tert-butyl 3,5-dioxohexanoate
Overview
Description
Tert-butyl 3,5-dioxohexanoate is an organic compound that belongs to the class of β-keto esters It is characterized by the presence of two keto groups at the 3rd and 5th positions of the hexanoate chain, with a tert-butyl ester group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3,5-dioxohexanoate can be synthesized through the acylation of the bisenolate of tert-butyl 3-oxovalerate with commercially available Weinreb acetamide . This reaction typically involves the use of a strong base to generate the bisenolate intermediate, followed by the addition of the acylating agent under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts such as recombinant alcohol dehydrogenase from Lactobacillus brevis. This enzyme exhibits a broad substrate range and considerable stability, making it suitable for the regio- and enantioselective reduction of 3,5-dioxohexanoate esters . The process may also involve cofactor regeneration using a coupled-substrate process to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,5-dioxohexanoate undergoes various chemical reactions, including:
Reduction: Enzymatic reduction using alcohol dehydrogenases to yield optically pure hydroxyhexanoates.
Substitution: Reactions involving the substitution of the tert-butyl group with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Various nucleophiles and bases depending on the desired substitution product.
Major Products Formed
Reduction: 5-hydroxy-3-oxohexanoates.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3,5-dioxohexanoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl 3,5-dioxohexanoate involves its reduction by alcohol dehydrogenases to yield hydroxyhexanoates. The enzyme-catalyzed reduction is highly regio- and enantioselective, leading to the formation of optically pure products. The molecular targets include the keto groups at the 3rd and 5th positions, which are reduced to hydroxyl groups through the transfer of hydride ions from the cofactor NADPH .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-chloro-3,5-dioxohexanoate: Similar structure with a chloro substituent at the 6th position.
Tert-butyl 4-methyl-3,5-dioxohexanoate: Similar structure with a methyl substituent at the 4th position.
Uniqueness
Tert-butyl 3,5-dioxohexanoate is unique due to its specific substitution pattern and the presence of two keto groups, which make it a versatile intermediate for the synthesis of various chiral compounds. Its ability to undergo regio- and enantioselective reduction further enhances its value in asymmetric synthesis and biocatalysis .
Properties
IUPAC Name |
tert-butyl 3,5-dioxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7(11)5-8(12)6-9(13)14-10(2,3)4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMDBJOYPKSZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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